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Compound of Interest

Compound Name: 19(S)-Hydroxyconopharyngine

Cat. No.: B1179612

An In-depth Technical Guide to 19(S)-
Hydroxyconopharyngine

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S)-Hydroxyconopharyngine is a naturally occurring iboga-type indole alkaloid. This class
of compounds has garnered significant interest in the scientific community due to the diverse
and potent biological activities exhibited by its members, such as ibogaine. 19(S)-
Hydroxyconopharyngine is primarily found in plant species of the Apocynaceae family,
notably Voacanga africana and Tabernaemontana bovina. This technical guide provides a
comprehensive overview of the chemical properties, isolation, and known biological context of
19(S)-Hydroxyconopharyngine, serving as a valuable resource for researchers in natural
product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 19(S)-
Hydroxyconopharyngine is fundamental for its isolation, characterization, and potential
therapeutic application. The key chemical identifiers and properties are summarized below.
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Property Value Source
CAS Number 16790-93-5 [1]
Molecular Formula C23H30N205

Molecular Weight 414.49 g/mol

Boiling Point 560.3 £ 50.0 °C (Predicted) [2]
Density 1.32 + 0.1 g/cm? (Predicted) [2]

pKa 14.93 + 0.20 (Predicted) [2]

Note: The boiling point, density, and pKa values are based on computational predictions and
may not reflect experimentally determined values. Further experimental validation is required
for precise characterization.

Experimental Protocols
Isolation of Alkaloids from Voacanga africana

While a specific protocol for the isolation of 19(S)-Hydroxyconopharyngine is not readily
available in the reviewed literature, general methods for the extraction of alkaloids from
Voacanga africana can be adapted. The following is a generalized workflow based on common

alkaloid extraction procedures.
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General Alkaloid Isolation Workflow from Voacanga africana
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Caption: Generalized workflow for the isolation of alkaloids.
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Methodology:

o Extraction: The dried and powdered plant material (e.g., root bark of Voacanga africana) is
subjected to maceration with a suitable organic solvent, such as methanol or ethanol, for an
extended period. This process is often repeated multiple times to ensure exhaustive
extraction of the alkaloids.

o Concentration: The resulting extracts are combined and concentrated under reduced
pressure using a rotary evaporator to yield a crude extract.

o Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction
procedure to separate the alkaloids from neutral and acidic components. This typically
involves dissolving the extract in an acidic solution (e.g., 1 M HCI), followed by basification
(e.g., with NH4OH to pH 9-10) and extraction with an immiscible organic solvent (e.g.,
dichloromethane or ethyl acetate).

» Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to
various chromatographic techniques for separation and purification. This often begins with
column chromatography over silica gel, eluting with a gradient of solvents of increasing
polarity.

» Final Purification: Fractions containing the target compound, as identified by thin-layer
chromatography (TLC), are pooled and subjected to further purification steps, such as
preparative high-performance liquid chromatography (HPLC) or recrystallization, to afford
pure 19(S)-Hydroxyconopharyngine.

Note: The specific conditions for each step, including solvent systems and chromatographic
media, would need to be optimized for the selective isolation of 19(S)-
Hydroxyconopharyngine.

Spectroscopic Data

Detailed experimental spectroscopic data for 19(S)-Hydroxyconopharyngine, including *H
NMR and 3C NMR, are not extensively reported in the currently available literature. The
structural elucidation of related iboga alkaloids relies heavily on these techniques. For
reference, the general regions for key proton and carbon signals in iboga-type alkaloids are as
follows:
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* 'H NMR: Aromatic protons typically resonate in the d 7.0-7.5 ppm region. The characteristic
protons of the isoquinuclidine core appear in the aliphatic region (d 1.0-4.0 ppm). The
methoxy group protons would be expected around & 3.8 ppm.

e 13C NMR: Aromatic carbons are observed in the  100-150 ppm range. The carbons of the
isoquinuclidine skeleton resonate in the upfield region (& 20-80 ppm). The carbonyl carbon of
the ester group, if present, would appear significantly downfield.

Acquisition of detailed 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) is essential for the
unambiguous structural confirmation of isolated 19(S)-Hydroxyconopharyngine.

Biological Activity and Signaling Pathways

The biological activity of 19(S)-Hydroxyconopharyngine has not been specifically detailed in
the scientific literature. However, the broader class of iboga alkaloids, to which it belongs, is
known for a wide range of pharmacological effects, primarily centered on the central nervous
system.[3][4]

Ibogaine, the most studied iboga alkaloid, interacts with multiple neurotransmitter systems,
including opioidergic, glutamatergic (NMDA receptors), and serotonergic pathways.[5][6][7] It is
known for its anti-addictive properties.[3][8] Other alkaloids from Voacanga africana have also
demonstrated various biological activities.

Given its structural similarity to other bioactive iboga alkaloids, it is plausible that 19(S)-
Hydroxyconopharyngine may exhibit similar pharmacological properties. Further research is
necessary to elucidate its specific biological targets and mechanisms of action.
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Potential Signaling Pathways for Iboga Alkaloids
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Caption: Putative signaling pathways for iboga alkaloids.

Conclusion

19(S)-Hydroxyconopharyngine remains a relatively understudied natural product with
potential for significant biological activity, given its classification as an iboga alkaloid. This
technical guide consolidates the currently available information on its chemical properties and
provides a framework for its isolation and further investigation. The lack of comprehensive
experimental data, particularly spectroscopic and pharmacological data, highlights a clear gap
in the existing literature. Future research efforts should focus on the targeted isolation of 19(S)-
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Hydroxyconopharyngine to enable its full structural elucidation and the exploration of its
therapeutic potential. Such studies will be crucial in unlocking the full value of this intriguing
natural compound for the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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